5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide

Vue d'ensemble

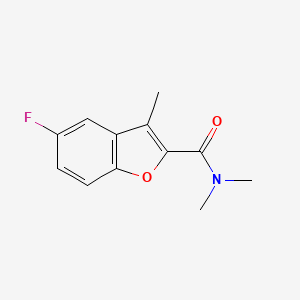

Description

5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide: is a synthetic organic compound with the molecular formula C12H12FNO2 and a molecular weight of 221.23 g/mol It is characterized by the presence of a fluorine atom, three methyl groups, and a benzofuran carboxamide structure

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide typically involves the following steps:

Formation of Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of Fluorine Atom: The fluorine atom is introduced via electrophilic fluorination using reagents such as or .

Amidation Reaction: The carboxylic acid group on the benzofuran core is converted to the carboxamide using reagents like and .

Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

Catalytic Processes: Employing catalysts to improve reaction rates and selectivity.

Analyse Des Réactions Chimiques

Types of Reactions: 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like or .

Reduction: Reduction reactions can be carried out using reducing agents such as or .

Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like in methanol.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzofuran derivatives.

Applications De Recherche Scientifique

5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

Industry: Utilized in the development of novel materials or as a precursor in chemical manufacturing processes.

Mécanisme D'action

The mechanism of action of 5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor Modulation: Interacting with cellular receptors and modulating their signaling pathways.

Pathway Interference: Disrupting key biochemical pathways involved in disease processes.

Comparaison Avec Des Composés Similaires

- 5-Fluoro-2-benzofurancarboxamide

- N,N,3-trimethyl-2-benzofurancarboxamide

- 5-Fluoro-N-methyl-2-benzofurancarboxamide

Comparison:

- 5-Fluoro-2-benzofurancarboxamide: Lacks the additional methyl groups, which may affect its chemical reactivity and biological activity.

- N,N,3-trimethyl-2-benzofurancarboxamide: Does not contain the fluorine atom, potentially altering its electronic properties and interactions with molecular targets.

- 5-Fluoro-N-methyl-2-benzofurancarboxamide: Contains fewer methyl groups, which may influence its solubility and pharmacokinetic properties.

5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide stands out due to its unique combination of fluorine and multiple methyl groups, contributing to its distinct chemical and biological properties.

Activité Biologique

5-Fluoro-N,N,3-trimethyl-2-benzofurancarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and receptor binding. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound, with the CAS number 81718-71-0, is characterized by the following chemical structure:

- Molecular Formula : C12H14FNO2

- Molecular Weight : 221.24 g/mol

The biological activity of this compound is primarily attributed to its role as an inhibitor of specific enzymes and receptors. Research indicates that this compound may interact with various biological targets, leading to significant pharmacological effects.

Enzyme Inhibition

One of the key areas of investigation has been the compound's ability to inhibit enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit histone deacetylase (HDAC) activity, which is crucial for regulating gene expression and has implications in cancer therapy.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Study 1: Cancer Treatment

In a study examining the effects of this compound on cancer cell lines, researchers found that the compound induced apoptosis in several types of cancer cells. The mechanism involved HDAC inhibition, leading to increased acetylation of histones and subsequent activation of pro-apoptotic genes.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial properties of this compound. It demonstrated moderate efficacy against gram-positive bacteria, suggesting potential applications in developing new antimicrobial agents.

Propriétés

IUPAC Name |

5-fluoro-N,N,3-trimethyl-1-benzofuran-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-7-9-6-8(13)4-5-10(9)16-11(7)12(15)14(2)3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCYBWLIJDOQDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)F)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70231283 | |

| Record name | 2-Benzofurancarboxamide, 5-fluoro-N,N,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81718-71-0 | |

| Record name | 2-Benzofurancarboxamide, 5-fluoro-N,N,3-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081718710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Benzofurancarboxamide, 5-fluoro-N,N,3-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70231283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.